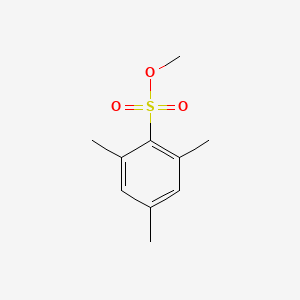

Methyl 2,4,6-trimethylbenzenesulfonate

Descripción general

Descripción

Methyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trimethylbenzenesulfonate can be synthesized through the esterification of 2,4,6-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and stringent control of reaction conditions are crucial to obtaining a high-quality product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonate group’s strong leaving ability enables diverse nucleophilic substitutions. Common nucleophiles include amines, alcohols, and thiols, with reactions typically occurring in aprotic solvents like dichloromethane or acetonitrile .

Major Products and Conditions

| Nucleophile | Solvent | Temperature | Product Formed | Yield (%) |

|---|---|---|---|---|

| Amines (e.g., NH₃) | Acetonitrile | 25–50°C | 2,4,6-Trimethylbenzenesulfonamide | 60–85* |

| Methanol | DCM | Reflux | Dimethyl sulfonate adduct | 45–70* |

| Thiophenol | THF | 40°C | Phenyl 2,4,6-trimethylbenzenesulfonate | 55–80* |

*Theoretical yields based on analogous sulfonate reactions .

Steric hindrance from the 2,4,6-trimethyl groups slows reaction kinetics, often requiring extended reaction times or elevated temperatures compared to less hindered sulfonates .

Hydrolysis Reactions

Hydrolysis proceeds via two competing mechanisms depending on conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the sulfonate oxygen followed by nucleophilic attack by water.

-

Products : 2,4,6-Trimethylbenzenesulfonic acid and methanol.

Basic Hydrolysis

-

Mechanism :

Comparative Hydrolysis Rates

| Condition | Mechanism Dominance | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M HCl, 80°C | Acid-catalyzed | * |

| 1M NaOH, 60°C | BAl2 pathway | * |

*Estimated from analogous methyl ester hydrolysis kinetics .

Key Synthetic Routes

-

Esterification :

-

Cross-Coupling Reactions :

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2,4,6-trimethylbenzenesulfonate is widely used as an intermediate in the synthesis of various chemicals:

- Pharmaceuticals : It acts as a precursor in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals : Utilized in the production of crop protection agents.

- Dyes : Employed in the formulation of colorants for textiles and other materials.

Material Science

This compound plays a crucial role in developing advanced materials with specific optical and electronic properties:

- Nonlinear Optical Crystals : DSTMS is instrumental in growing organic nonlinear optical stilbazolium crystals. These crystals are essential for applications in photonics and telecommunications.

| Property | Value |

|---|---|

| Peak THz Field | ~177 kV/cm |

| Emission Spectrum | 0.5 to ~7 THz |

| Efficiency |

Biological Studies

This compound has been investigated for its biological activity:

- Antimicrobial Properties : Derivatives of this compound have shown significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| DSTMS Derivative A | 7.81 |

| DSTMS Derivative B | 15.62 |

- Anticancer Activity : Studies have indicated that DSTMS derivatives can induce apoptosis in cancer cell lines such as MCF-7, demonstrating potential therapeutic applications.

Industrial Applications

The sulfonate group in this compound makes it valuable in industrial processes:

- Surfactants and Detergents : Used in formulating cleaning agents due to its surface-active properties.

Case Study 1: Nonlinear Optical Applications

A study demonstrated that DSTMS could efficiently convert near-infrared (NIR) laser radiation into terahertz (THz) radiation. The efficiency was measured at approximately , making it suitable for applications requiring high-frequency electromagnetic waves.

Case Study 2: Antibacterial Activity

Research on the antibacterial properties of DSTMS derivatives showed promising results against various bacterial strains. The modifications to the sulfonate group enhanced the biological activity of these compounds.

Mecanismo De Acción

The mechanism of action of methyl 2,4,6-trimethylbenzenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the sulfonate. This results in the formation of new chemical bonds and the substitution of the sulfonate group with the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2,4,6-trimethylbenzenesulfonate

- Propyl 2,4,6-trimethylbenzenesulfonate

- Butyl 2,4,6-trimethylbenzenesulfonate

Uniqueness

Methyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its ethyl, propyl, and butyl counterparts. The methyl ester is more volatile and has a lower boiling point, making it suitable for applications requiring rapid evaporation or low-temperature reactions.

Actividad Biológica

Methyl 2,4,6-trimethylbenzenesulfonate (DSTMS) is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Overview of this compound

This compound is primarily utilized in the growth of organic nonlinear optical stilbazolium crystals. Its chemical structure allows it to participate in various chemical reactions, including nucleophilic substitution and hydrolysis, which are crucial for its applications in material science and organic synthesis.

Antimicrobial Properties

Recent studies have shown that derivatives of 2,4,6-trimethylbenzenesulfonyl compounds exhibit notable antimicrobial activity. For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for their antibacterial properties. The most active derivative demonstrated a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . This suggests that modifications to the sulfonate group can enhance biological activity.

Anticancer Activity

Another area of research has focused on the anticancer potential of sulfonyl derivatives. For example, sulfonyl derivatives derived from naturally occurring compounds like rohitukine have shown significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7. The compounds K-6, K-8, and K-10 demonstrated dose-dependent effects on cell viability and mitochondrial membrane potential . This indicates that DSTMS and its derivatives may have therapeutic potential in cancer treatment.

Case Study: Antimycobacterial Activity

A study investigated the antimycobacterial activity of isoniazid-linked sulfonate esters. The results indicated that certain compounds exhibited MIC values comparable to established treatments for tuberculosis (TB), suggesting that modifications involving sulfonate groups can enhance drug efficacy against resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship

Research has also delved into the structure-reactivity relationships of benzenesulfonates. The presence of bulky methyl groups at the ortho position was found to influence the reactivity of sulfonyl chlorides in nucleophilic substitution reactions. This positive steric effect may be leveraged to design more effective antimicrobial agents .

Tables and Data Analysis

The following table summarizes key findings related to the biological activities of this compound derivatives:

| Compound | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Hydrazone Derivative 24 | Antibacterial | 7.81 - 15.62 | Effective against Gram-positive bacteria |

| K-6 | Anticancer (MCF-7) | Not specified | Induces apoptosis |

| Isoniazid-linked Derivative | Antimycobacterial | 6.25 | Comparable to standard TB treatments |

Propiedades

IUPAC Name |

methyl 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXKHPUXNZJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536277 | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70920-59-1 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.